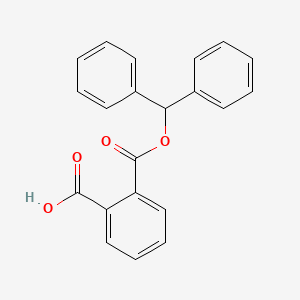
2-Benzhydryloxycarbonylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzhydryloxycarbonylbenzoic acid is an organic compound with the molecular formula C₂₁H₁₆O₄. It is also known as phthalic acid monobenzhydryl ester. This compound is characterized by the presence of a benzhydryl group attached to a benzoic acid moiety, making it a unique derivative of benzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzhydryloxycarbonylbenzoic acid can be synthesized through the esterification of phthalic acid with benzhydrol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled reaction environments ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzhydryloxycarbonylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products
Oxidation: Benzophenone derivatives.
Reduction: Benzhydryl alcohol derivatives.
Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzhydryloxycarbonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzhydryloxycarbonylbenzoic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing benzoic acid, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzhydryl benzoate
- Benzhydryl phthalate
- Benzhydryl salicylate
Uniqueness
2-Benzhydryloxycarbonylbenzoic acid is unique due to the presence of both benzhydryl and benzoic acid moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59974-79-7 |
|---|---|
Molekularformel |
C21H16O4 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-benzhydryloxycarbonylbenzoic acid |
InChI |
InChI=1S/C21H16O4/c22-20(23)17-13-7-8-14-18(17)21(24)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |
InChI-Schlüssel |
HXLCRXSBTHHVDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


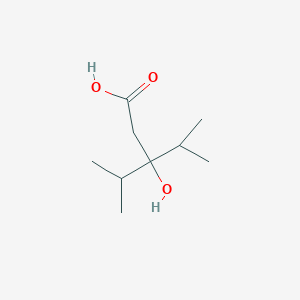
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
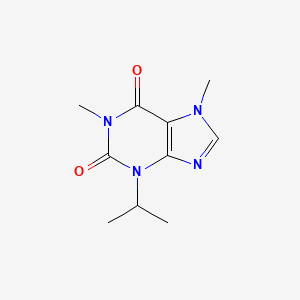
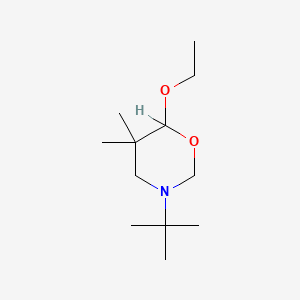
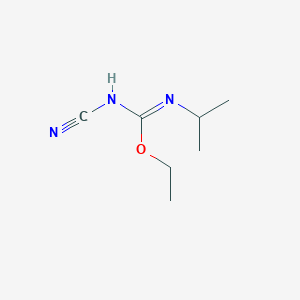
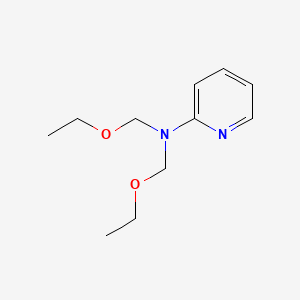
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

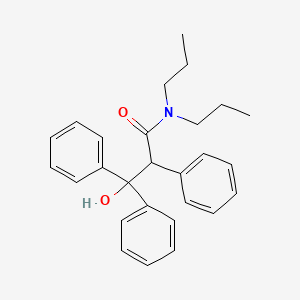
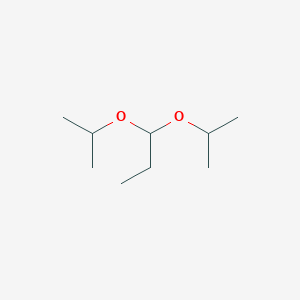

![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
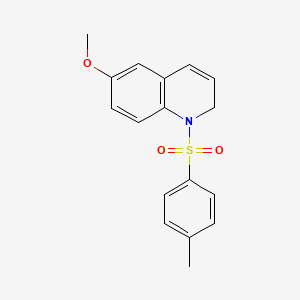
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
